Morphinan, 3-methoxy- Morphinan, 3-methoxy-
Brand Name: Vulcanchem
CAS No.: 1531-25-5
VCID: VC20945238
InChI: InChI=1S/C17H23NO/c1-19-13-6-5-12-10-16-14-4-2-3-7-17(14,8-9-18-16)15(12)11-13/h5-6,11,14,16,18H,2-4,7-10H2,1H3/t14-,16+,17+/m0/s1
SMILES: COC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1
Molecular Formula: C17H23NO
Molecular Weight: 257.37 g/mol

Morphinan, 3-methoxy-

CAS No.: 1531-25-5

Cat. No.: VC20945238

Molecular Formula: C17H23NO

Molecular Weight: 257.37 g/mol

* For research use only. Not for human or veterinary use.

Morphinan, 3-methoxy- - 1531-25-5

Specification

CAS No. 1531-25-5
Molecular Formula C17H23NO
Molecular Weight 257.37 g/mol
IUPAC Name (1R,9R,10R)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene
Standard InChI InChI=1S/C17H23NO/c1-19-13-6-5-12-10-16-14-4-2-3-7-17(14,8-9-18-16)15(12)11-13/h5-6,11,14,16,18H,2-4,7-10H2,1H3/t14-,16+,17+/m0/s1
Standard InChI Key ILNSWVUXAPSPEH-USXIJHARSA-N
Isomeric SMILES COC1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3)C=C1
SMILES COC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1
Canonical SMILES COC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1

Introduction

Chemical Structure and Properties

3-Methoxymorphinan features a tetracyclic scaffold that distinguishes morphinan derivatives from classical opioids. Unlike compounds such as morphine, 3-methoxymorphinan lacks the 4,5α-epoxy bridge, which significantly alters its receptor interactions and pharmacological profile. The compound maintains structural similarities to both levorphanol, which functions as a potent μ-opioid receptor agonist, and dextromethorphan, recognized for its σ-receptor agonistic properties and antitussive effects.
The basic chemical and physical properties of 3-methoxymorphinan are summarized in the following table:

PropertyValue
Chemical FormulaC₁₇H₂₃NO
Molecular Weight257.3706 g/mol
CAS Registry Number1531-25-5
IUPAC Standard InChIKeyILNSWVUXAPSPEH-UHFFFAOYSA-N
Physical StateSolid
Synonyms3-Methoxymorphinan
The compound belongs to the broader family of morphinans, which are characterized by their distinctive four-ring skeleton comprising three condensed six-member rings that form a partially hydrogenated phenanthrene moiety. In this structural arrangement, one ring exhibits aromatic properties while the remaining two are alicyclic in nature .

Synthesis and Preparation Methods

Several synthetic routes have been developed for the preparation of 3-methoxymorphinan, with various approaches optimized for efficiency, yield, and scalability. The synthesis typically involves multiple steps, beginning with appropriate precursors and proceeding through carefully controlled chemical transformations.

Classical Synthetic Approach

One established synthetic pathway involves the following sequence of reactions:

  • Acylation of (+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline to generate the corresponding amide derivative.

  • Acid-catalyzed cyclization of the intermediate to produce ent-3-hydroxy-morphinan amide.

  • O-methylation of the hydroxyl group to form ent-3-methoxymorphinan amide.

  • Hydrolysis of the amide functionality to yield the target ent-3-methoxymorphinan.

Alternative Synthetic Route

An alternative approach utilizes dextromethorphan as a starting material:

  • N-benzylation of the dextromethorphan midbody under alkaline conditions to produce (+)-1-(4-methoxy)benzyl-N-benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline.

  • Acid-catalyzed cyclization to form ent-3-hydroxy-17-benzylmorphinan.

  • O-methylation to generate ent-3-methoxy-17-benzylmorphinan.

  • Debenzylation to obtain ent-3-methoxy-morphinan.

Improved Processes

Research continues to focus on optimizing the synthetic routes to 3-methoxymorphinan and related compounds. A notable advancement in the field involves improvements to the synthesis of (+)-3-methoxy-N-formylmorphinan, a key intermediate in the production of dextromethorphan. These improvements particularly target the N-formylation of (-)-octabase and the subsequent cyclization of the N-formylated product, achieving higher yields in shorter reaction times while generating fewer effluents . Additionally, methods have been developed for analyzing the chemical and enantiomeric purities of intermediates using high-performance liquid chromatography (HPLC), as well as strategies for the efficient recovery and recycling of reagents .

Pharmacological Significance

Metabolic Relationships

3-Methoxymorphinan is primarily recognized as a metabolite of dextromethorphan, a widely used antitussive agent found in numerous over-the-counter cough and cold medications . The metabolic pathway involves the demethylation of dextromethorphan, highlighting the compound's significance in pharmacokinetic studies and drug metabolism research . Importantly, 3-methoxymorphinan is typically only detected in individuals who have consumed dextromethorphan, making it a potential biomarker for dextromethorphan use .

Receptor Interactions

The structural characteristics of 3-methoxymorphinan influence its interactions with various receptors in the central nervous system. While detailed pharmacological data specific to 3-methoxymorphinan is limited in the provided search results, research on structurally related compounds provides valuable insights:

  • The absence of the 4,5α-epoxy bridge found in classical opioids like morphine significantly alters receptor binding profiles and pharmacological activities.

  • Studies on related compounds indicate that modifications to the basic morphinan structure, particularly N-substitutions, can dramatically influence receptor selectivity and potency .

  • Research on N-phenethyl substituted 14-methoxy-N-methylmorphinan-6-ones has demonstrated that such modifications can transform selective μ-opioid receptor ligands into dual μ/δ-opioid receptor agonists , suggesting that similar structural modifications to 3-methoxymorphinan might yield compounds with novel receptor interaction profiles.

Analytical Methods for Identification

Mass Spectrometry

Mass spectrometry represents a primary analytical technique for the identification and characterization of 3-methoxymorphinan. The National Institute of Standards and Technology (NIST) has compiled electron ionization mass spectral data for this compound, providing a valuable reference for analytical chemists and forensic scientists . The mass spectrum exhibits characteristic fragmentation patterns that can be used for definitive identification of the compound in complex matrices.

Chromatographic Techniques

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), play a crucial role in the analysis of 3-methoxymorphinan and related compounds. These techniques are invaluable for:

  • Determining the chemical purity of synthesized 3-methoxymorphinan samples .

  • Assessing the enantiomeric purity of chiral intermediates in the synthetic pathway .

  • Monitoring reaction progress during synthesis .

  • Detecting and quantifying 3-methoxymorphinan as a metabolite in biological samples .

Spectroscopic Methods

Various spectroscopic techniques complement mass spectrometry and chromatography in the comprehensive characterization of 3-methoxymorphinan:

Research Applications and Future Directions

Pharmaceutical Development

The structural relationship between 3-methoxymorphinan and therapeutically important compounds such as dextromethorphan and levorphanol positions it as a potential scaffold for pharmaceutical development. Research into various derivatives and analogs may yield compounds with enhanced pharmacological profiles or reduced side effects. The observation that structural modifications to related morphinan compounds can significantly alter receptor selectivity and activity suggests promising avenues for drug discovery based on the 3-methoxymorphinan scaffold.

Metabolic Studies

As a metabolite of dextromethorphan, 3-methoxymorphinan serves as an important marker in pharmacokinetic and metabolic studies . Further research into its metabolic pathways, distribution, and elimination could provide valuable insights into the in vivo processing of dextromethorphan and related compounds, potentially informing dosing strategies and identifying factors that influence individual variability in drug response.

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